N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Chlorobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Comparison
Compared to similar compounds, N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its biological activity and selectivity.
Properties
CAS No. |
303107-73-5 |
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Molecular Formula |
C19H20N4OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-12(2)15-7-5-14(6-8-15)11-20-23-19(24)17-10-16(21-22-17)18-9-4-13(3)25-18/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
OWJXFVDWWXPVME-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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